molecular formula C10H9N3O4S2 B4921569 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B4921569
M. Wt: 299.3 g/mol
InChI Key: RIBQHFLANJJMSC-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that features a thiazole ring, a nitro group, and a sulfonamide group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the condensation of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-aminothiazole. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and sulfonamide moiety make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S2/c1-7-2-3-8(6-9(7)13(14)15)19(16,17)12-10-11-4-5-18-10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBQHFLANJJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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